N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-2-(2-methylphenoxy)acetamide
Overview
Description
N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-2-(2-methylphenoxy)acetamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-2-(2-methylphenoxy)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the piperazine derivative: The initial step involves the reaction of 2-chlorobenzyl chloride with piperazine to form 4-(2-chlorobenzyl)piperazine.
Coupling with phenyl derivative: The next step involves coupling the piperazine derivative with 4-bromophenyl acetamide in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst to form the intermediate compound.
Final coupling: The intermediate compound is then reacted with 2-methylphenol in the presence of a coupling agent such as 1,1’-carbonyldiimidazole (CDI) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding phenolic or quinone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system.
Pathways Involved: By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine, which can enhance cholinergic neurotransmission and potentially improve cognitive function.
Comparison with Similar Compounds
N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-2-(2-methylphenoxy)acetamide can be compared with other piperazine derivatives:
Properties
IUPAC Name |
N-[4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]phenyl]-2-(2-methylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN3O2/c1-20-6-2-5-9-25(20)32-19-26(31)28-22-10-12-23(13-11-22)30-16-14-29(15-17-30)18-21-7-3-4-8-24(21)27/h2-13H,14-19H2,1H3,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSPJQYYKRGLBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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